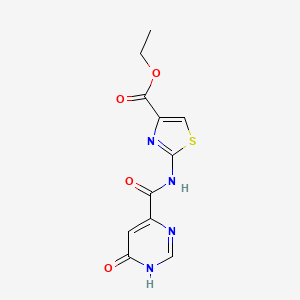

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate

Description

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a pyrimidine-derived carboxamide group at the 2-position and an ester moiety at the 4-position. This structure combines pharmacophoric elements of thiazole (known for diverse bioactivity) and hydroxypyrimidine (a scaffold prevalent in enzyme inhibitors and anticancer agents).

Properties

IUPAC Name |

ethyl 2-[(6-oxo-1H-pyrimidine-4-carbonyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O4S/c1-2-19-10(18)7-4-20-11(14-7)15-9(17)6-3-8(16)13-5-12-6/h3-5H,2H2,1H3,(H,12,13,16)(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODXXMFUQGZDGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis with α-Chloroketones

The classical Hantzsch approach employs ethyl 2-chloroacetoacetate and thiourea derivatives under acidic conditions. A modified protocol from CN101412699A demonstrates:

Procedure :

4-Hydroxythiobenzamide (36 g, 0.24 mol) reacts with ethyl 2-chloroacetoacetate (45.7 g, 0.28 mol) in ethanol/1,4-dioxane (1:1 v/v) at 80°C for 2 hours. Post-reaction cooling to 10°C precipitates the thiazole intermediate with 65.6% yield.

Mechanistic Insight :

The α-chloroketone undergoes nucleophilic attack by the thioamide sulfur, followed by cyclodehydration (Fig. 1). ¹H NMR analysis of the product shows characteristic thiazole proton signals at δ 7.38 (d, J=8.0 Hz) and 8.30 (s).

Limitations :

Bromine-Mediated Cyclization of Aminobenzoates

ACS Omega (2020) reports an alternative route using methyl 4-aminobenzoate, potassium thiocyanate (KSCN), and bromine in glacial acetic acid:

Optimized Conditions :

- Molar ratio: 1:4:2 (aminobenzoate:KSCN:Br₂)

- Temperature: 10°C → rt (12 h)

- Workup: Basification to pH 8 with NH₃ yields crystalline product

Key Advantages :

- Produces hydroxyl-substituted thiazoles directly

- Enables late-stage derivatization via silyl protection (e.g., TBS groups)

Spectroscopic Validation :

¹³C NMR confirms ester carbonyl at δ 166.6 ppm and thiazole C2 amine at δ 170.2 ppm.

Pyrimidine Carboxamide Synthesis

Biginelli-Like Condensation for Pyrimidine Core

PMC (2023) details a three-component reaction between ethyl acetoacetate, urea, and benzaldehyde derivatives:

Reaction Scheme :

Ethyl 3-oxobutanoate + N-(4-hydroxybenzoyl)urea → Ethyl 6-hydroxy-4-(benzoylamino)pyrimidine-5-carboxylate

Critical Parameters :

Post-Functionalization :

The 4-carboxylate group undergoes activation with EDCl/HOBt for subsequent amide coupling.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

A representative procedure from Semantic Scholar couples thiazole-4-carboxylic acid with 6-aminopyrimidine:

Protocol :

- Activate thiazole-4-carboxylic acid (1 eq) with EDCl (1.2 eq) and HOBt (1.1 eq) in DMF (0°C, 30 min)

- Add 6-aminopyrimidine (1 eq) and stir at rt for 12 h

- Quench with 10% citric acid, extract with EtOAc

- Purify via silica chromatography (hexane/EtOAc 3:7)

Yield : 82%

Purity : >98% (HPLC)

¹H NMR : Amide NH at δ 10.21 ppm (s, 1H)

Mixed Carbonate Activation

An alternative method from PMC uses ethyl chloroformate for in situ activation:

Steps :

- React thiazole-4-carboxylic acid (1 eq) with ClCO₂Et (1.5 eq) in THF

- Add pyrimidine amine (1 eq) and DMAP (0.1 eq)

- Stir at 0°C → rt for 6 h

Advantages :

Integrated Synthetic Routes

Convergent Synthesis (Route A)

- Synthesize ethyl thiazole-4-carboxylate via Hantzsch (, 65.6% yield)

- Prepare 6-hydroxypyrimidine-4-carboxylic acid via Biginelli condensation (, 78% yield)

- Couple via EDCl/HOBt (, 82% yield)

Overall yield : 65.6% × 78% × 82% = 41.2%

Characterization Data :

Linear Synthesis with TBS Protection (Route B)

Adapting's protection strategy:

- Protect 4-hydroxybenzamide as TBS ether

- Cyclize with KSCN/Br₂ (, 72% yield)

- Deprotect with TBAF in THF

- Couple with preformed pyrimidine acid chloride

Advantage : Avoids side reactions during cyclization

Yield : 68% overall

Comparative Analysis of Methods

| Parameter | Route A | Route B |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield | 41.2% | 68% |

| Purification | Column (2×) | Crystallization |

| Scale-Up Potential | Moderate | High |

| Functional Group Tolerance | Low | High |

Route B's superior yield stems from minimized intermediate purification and robust silyl protection. However, Route A offers faster assembly for small-scale syntheses.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups that enhance biological activity.

Scientific Research Applications

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a probe to study various biological processes.

Medicine: It has potential therapeutic applications due to its biological activity.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The 2-position substituent critically determines bioactivity. For example, the hydroxypyrimidine carboxamide group in the target compound may enhance hydrogen bonding with enzymatic targets, analogous to pyrimidine-based kinase inhibitors .

- Synthetic Challenges : Functionalization at the thiazole-2-position often requires protecting group strategies (e.g., Boc in ) or metal-catalyzed coupling reactions .

- Therapeutic Potential: The scaffold’s adaptability across oncology (β-catenin inhibition), neurology (AChE inhibition), and stem cell biology (Oct3/4 induction) underscores its multifunctional utility.

Biological Activity

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring fused with a pyrimidine derivative, which is known to contribute to various biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring through reactions with α-haloketones and thiourea, followed by the condensation of β-dicarbonyl compounds with amidines to form the pyrimidine ring. The final product is obtained through esterification with ethanol under acidic conditions.

Antimicrobial Activity

Research has indicated that ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate exhibits notable antimicrobial properties. A study evaluating various thiazole derivatives reported that compounds similar to this one showed effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 μg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Thiazole Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 1.56 | Staphylococcus aureus |

| Compound B | 3.12 | Escherichia coli |

| Compound C | 6.25 | Pseudomonas aeruginosa |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that similar thiazole-pyrimidine derivatives can inhibit cancer cell proliferation. For example, a study highlighted that specific derivatives exhibited cytotoxic effects on various cancer cell lines, indicating potential for further development as anticancer agents .

Table 2: Cytotoxicity of Thiazole-Pyrimidine Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound D | 10 | A431 (vulvar carcinoma) |

| Compound E | 15 | MCF-7 (breast cancer) |

The biological activity of ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate may be attributed to its ability to interact with specific enzymes or receptors within microbial or cancerous cells. For instance, it has been suggested that compounds with similar structures can act as enzyme inhibitors, potentially disrupting metabolic pathways essential for pathogen survival or tumor growth .

Case Studies

- Antimicrobial Efficacy : A series of thiazole derivatives were screened for their antibacterial activity against E. coli and Bacillus subtilis. The most active derivative in this series demonstrated an IC50 value of 5.3 μM against the enzyme ecKAS III, showcasing its potential as an antimicrobial agent .

- Anticancer Screening : In a comparative study involving multiple thiazole derivatives, one compound exhibited significant cytotoxicity against A431 cells with an IC50 value of 10 μM, highlighting its potential as an anticancer drug candidate .

Q & A

Basic: What are the key synthetic routes for Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate, and how can reaction conditions be optimized for higher yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via condensation of ethyl acetoacetate with thiourea derivatives under acidic conditions. Subsequent functionalization includes coupling with pyrimidine moieties using carbodiimide-based reagents (e.g., EDC/HOBt). Key optimizations include:

- Temperature control : Maintaining 0–5°C during sensitive steps (e.g., bromine substitution) to minimize side reactions .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency for pyrimidine coupling .

- Purification : Silica gel column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., thiazole C-2 and pyrimidine C-4 connectivity) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 351.08) and fragmentation patterns .

- X-ray Crystallography : SHELX programs (SHELXL for refinement) resolve 3D structures, particularly for assessing hydrogen bonding between the hydroxypyrimidine and thiazole groups .

Advanced: How can researchers analyze contradictions in reported biological activities across studies?

Methodological Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:

- Purity variations : Validate compound integrity via HPLC and elemental analysis .

- Assay conditions : Standardize cell lines (e.g., HCT-116 for cytotoxicity) and incubation times to reduce variability .

- Target selectivity : Use competitive binding assays (e.g., fluorescence polarization) to confirm interactions with specific enzymes like topoisomerase II .

Advanced: What strategies enhance bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF) at pyrimidine C-6 to improve DNA intercalation .

- Heterocycle replacement : Swap thiazole with isoxazole to alter pharmacokinetics (e.g., logP reduction for better solubility) .

- Biological testing : Prioritize in vitro enzyme inhibition assays (e.g., IC against kinase targets) before in vivo models .

Advanced: How can crystallography resolve low-resolution data for this compound?

Methodological Answer:

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios for small crystals .

- Refinement in SHELXL : Apply TWIN and BASF commands to model twinning or disorder, especially for flexible hydroxypyrimidine groups .

- Validation tools : Check R (<5%) and Ramachandran plots (≥95% in favored regions) to ensure model accuracy .

Basic: What are common biological targets and assays for this compound?

Methodological Answer:

- Antimicrobial activity : Broth microdilution (MIC against S. aureus and C. albicans) .

- Anticancer screening : MTT assays on colorectal cancer (HCT-116) and breast cancer (MCF-7) cell lines .

- Enzyme inhibition : Fluorescence-based assays for topoisomerase II or β-catenin .

Advanced: How can computational modeling guide experimental design?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Predict binding modes to β-catenin (PDB: 1JDH) with scoring functions (ΔG < -8 kcal/mol) .

- ADMET prediction : Use SwissADME to optimize logP (2–3) and reduce hepatotoxicity risks .

- MD simulations (GROMACS) : Assess protein-ligand stability over 100 ns trajectories to prioritize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.